molecular formula C15H16N6O3 B11005229 3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide

3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide

Cat. No.: B11005229
M. Wt: 328.33 g/mol
InChI Key: LCIJUQNHQGYPPI-UHFFFAOYSA-N
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Description

3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features an oxazole ring and a tetrazole ring, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C15H16N6O3

Molecular Weight

328.33 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(2-methyltetrazol-5-yl)phenyl]propanamide

InChI

InChI=1S/C15H16N6O3/c1-21-18-15(17-20-21)10-4-3-5-11(8-10)16-13(22)7-6-12-9-14(23-2)19-24-12/h3-5,8-9H,6-7H2,1-2H3,(H,16,22)

InChI Key

LCIJUQNHQGYPPI-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)CCC3=CC(=NO3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Tetrazole Ring: The tetrazole ring is usually formed by the reaction of an azide with a nitrile under thermal or catalytic conditions.

    Coupling of the Rings: The oxazole and tetrazole rings are then coupled through a series of reactions involving amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methoxy-1,2-oxazol-5-yl)propanamide: Lacks the tetrazole ring.

    N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide: Lacks the oxazole ring.

    3-(3-hydroxy-1,2-oxazol-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

The presence of both the oxazole and tetrazole rings in 3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound 3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, cytotoxicity, and antimicrobial properties, supported by relevant data and research findings.

  • Molecular Formula: C23H20N4O3
  • Molecular Weight: 404.43 g/mol
  • IUPAC Name: N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The oxazole and tetrazole moieties are known to enhance binding affinity and selectivity towards these targets. The mechanism may involve:

  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor for certain enzymes, disrupting metabolic pathways.
  • Receptor Modulation: It could modulate the activity of G-protein coupled receptors (GPCRs), leading to alterations in intracellular signaling cascades.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Microbial Strain Activity
Staphylococcus aureusStrong bactericidal effect
Escherichia coliModerate activity
Candida spp.Variable efficacy

Cytotoxicity Studies

Cytotoxicity assays conducted on normal cell lines (e.g., L929) revealed that while some derivatives showed high toxicity at elevated concentrations, others exhibited minimal cytotoxic effects, suggesting a selective action against cancerous cells.

Compound Concentration (µM) Cell Viability (%) after 24h Cell Viability (%) after 48h
Compound A1007768
Compound B508973
Compound C2009279

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Antimicrobial Efficacy:
    • A study published in PMC demonstrated that oxazole derivatives exhibited potent antimicrobial activities against Gram-positive and Gram-negative bacteria. The presence of the oxazole ring was crucial for the observed activity.
  • Cytotoxicity Analysis:
    • In another research article, a series of oxazole derivatives were tested for cytotoxicity against various cancer cell lines. Results indicated that compounds with similar structural features to our target compound showed promising results in enhancing cell viability in certain conditions while inhibiting growth in others.

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